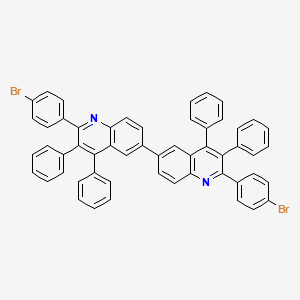
1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H13O6P It is known for its unique structure, which includes a phosphonooxy group and a 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with a phosphonooxy alcohol. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include phosphoric acid derivatives and alcohols with a butan-2-yl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphates.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets through its phosphonooxy and ester groups. These functional groups can participate in various biochemical reactions, such as phosphorylation and esterification, affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
- 1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate
- 2-(Phosphonooxy)propane-1,3-diyl bis(2-methylprop-2-enoate)
- Methyl 2-methylprop-2-enoate
Comparison: 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is unique due to its specific butan-2-yl group, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
827012-83-9 |
|---|---|
Molecular Formula |
C8H15O6P |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
1-phosphonooxybutan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-4-7(5-13-15(10,11)12)14-8(9)6(2)3/h7H,2,4-5H2,1,3H3,(H2,10,11,12) |
InChI Key |
GEEOOZUOQWPENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COP(=O)(O)O)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

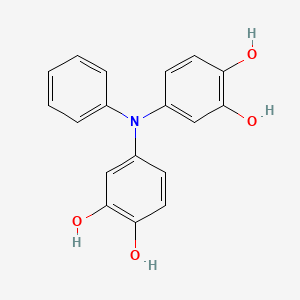
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)

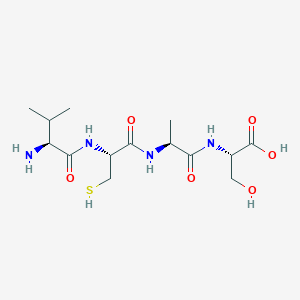
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
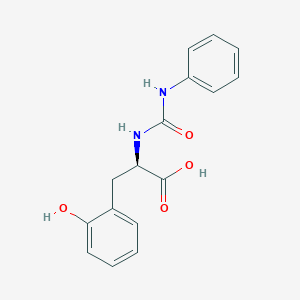
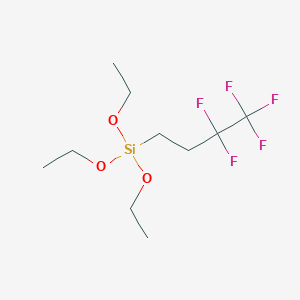
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
